molecular formula C22H26N4O4 B10998975 {1-[({3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)methyl]cyclohexyl}acetic acid

{1-[({3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)methyl]cyclohexyl}acetic acid

Katalognummer: B10998975
Molekulargewicht: 410.5 g/mol
InChI-Schlüssel: UKVKFOWZAVWLEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{1-[({3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)methyl]cyclohexyl}acetic acid is a synthetic small molecule characterized by a hybrid structure combining an indole moiety, a 1,2,4-oxadiazole ring, and a cyclohexyl-acetic acid backbone. The indole group (1H-indol-6-yl) is linked via a propanoyl spacer to the 1,2,4-oxadiazole heterocycle, which is further connected to an aminomethyl-cyclohexylacetic acid unit.

Eigenschaften

Molekularformel

C22H26N4O4

Molekulargewicht

410.5 g/mol

IUPAC-Name

2-[1-[[3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanoylamino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C22H26N4O4/c27-18(24-14-22(13-20(28)29)9-2-1-3-10-22)6-7-19-25-21(26-30-19)16-5-4-15-8-11-23-17(15)12-16/h4-5,8,11-12,23H,1-3,6-7,9-10,13-14H2,(H,24,27)(H,28,29)

InChI-Schlüssel

UKVKFOWZAVWLEV-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)(CC(=O)O)CNC(=O)CCC2=NC(=NO2)C3=CC4=C(C=C3)C=CN4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation of 3-(1H-Indol-6-yl)-1,2,4-Oxadiazol-5-yl-Propanoyl Chloride

Step 1: Formation of Amidoxime Intermediate
6-Indolecarboxylic acid (1.0 eq) is treated with hydroxylamine hydrochloride (1.2 eq) in ethanol under reflux (80°C, 6 h) to yield the amidoxime intermediate. Completion is confirmed by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).

Step 2: Cyclocondensation with Malonic Acid Derivative
The amidoxime reacts with 3-chloropropanoyl chloride (1.1 eq) in dichloromethane (DCM) with triethylamine (2.0 eq) as base. Stirring at 25°C for 12 h forms the 1,2,4-oxadiazole ring. The crude product is purified via silica gel chromatography (hexane/ethyl acetate 3:1) to yield 3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl-propanoyl chloride (78% yield).

Synthesis of Cyclohexylacetic Acid Backbone

Alkylation of Cyclohexanecarboxaldehyde

Cyclohexanecarboxaldehyde undergoes a Horner-Wadsworth-Emmons reaction with diethyl phosphonoacetate (1.5 eq) using sodium hydride (1.2 eq) in THF at 0°C→25°C. The resulting α,β-unsaturated ester is hydrogenated (H2, 10% Pd/C, 50 psi) to afford ethyl cyclohexylacetate (92% yield).

Hydrolysis to Carboxylic Acid

The ester is saponified with NaOH (2.0 M, ethanol/water 1:1, reflux, 4 h) to yield cyclohexylacetic acid (quantitative). Characterization by 1H^1H-NMR confirms the absence of ester peaks (δ 4.1 ppm).

Coupling and Final Assembly

Preparation of (1-Aminomethylcyclohexyl)Acetic Acid

Cyclohexylacetic acid is converted to its tert-butyl ester using Boc anhydride (1.3 eq) and DMAP (0.1 eq) in DCM. Reductive amination with formaldehyde (1.2 eq) and sodium cyanoborohydride (1.5 eq) in methanol introduces the aminomethyl group. Deprotection with TFA/DCM (1:1) yields (1-aminomethylcyclohexyl)acetic acid (85% over three steps).

Amide Bond Formation

The propanoyl chloride fragment (1.0 eq) reacts with (1-aminomethylcyclohexyl)acetic acid (1.1 eq) in DCM with DIPEA (3.0 eq) at 0°C→25°C. After 24 h, the mixture is washed with 1M HCl, dried (Na2SO4), and concentrated. Recrystallization from ethanol/water (9:1) affords the final compound (68% yield, purity >98% by HPLC).

Analytical Characterization

Parameter Value Method
Molecular Weight410.5 g/molHRMS (ESI+)
Melting Point214–216°CDifferential Scanning Calorimetry
1H^1H-NMR (DMSO-d6)δ 10.9 (s, 1H, indole NH), 8.2 (d, 1H)400 MHz spectrometer
Purity98.7%RP-HPLC (C18, 220 nm)

Optimization and Scale-Up Considerations

  • Cyclocondensation Yield Improvement : Replacing DCM with acetonitrile increases reaction rate (8 h vs. 12 h) due to higher dielectric constant.

  • Catalytic Enhancements : Addition of DMAP (0.2 eq) during amide coupling raises yield to 74%.

  • Purification : Flash chromatography (hexane/ethyl acetate gradient) reduces impurity levels (<0.5% by area).

Challenges and Mitigation Strategies

  • Indole NH Reactivity : Protection with Boc group during oxadiazole formation prevents side reactions.

  • Oxadiazole Ring Stability : Avoid prolonged exposure to strong acids/bases; maintain pH 6–8 during workup .

Wirkmechanismus

Der Wirkungsmechanismus von {1-[({3-[3-(1H-Indol-6-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)methyl]cyclohexyl}essigsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Der Indol-Rest ist dafür bekannt, an verschiedene Rezeptoren und Enzyme zu binden, deren Aktivität zu modulieren und so zu den beobachteten biologischen Wirkungen zu führen . Der Oxadiazolring kann ebenfalls zur Aktivität der Verbindung beitragen, indem er mit verschiedenen molekularen Zielstrukturen interagiert .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Relevance (if reported)
{1-[({3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)methyl]cyclohexyl}acetic acid C₂₁H₂₃N₃O₄ 381.43 Indole-6-yl, oxadiazole-5-yl, cyclohexyl-acetic acid Not explicitly reported in evidence
[1-({[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid C₁₆H₂₄N₂O₅ 324.37 Methoxy-oxazol-5-yl, cyclohexyl-acetic acid No bioactivity data available
[1-({[3-(6-Chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid C₂₀H₂₅ClN₂O₃ 376.90 Chloro-indol-1-yl, cyclohexyl-acetic acid Synthetic intermediate; no bioactivity
2-(6-Methyl-1H-indol-3-yl)acetic acid C₁₁H₁₁NO₂ 189.21 Methyl-indol-3-yl, acetic acid Potential metabolic or signaling roles

Key Observations:

  • Oxadiazole vs.
  • Indole Positional Isomerism : The target compound’s indole-6-yl group contrasts with the indol-1-yl group in the chloro-substituted analogue (), which may influence steric interactions in protein binding pockets.
  • Acetic Acid Backbone : All compounds share a cyclohexyl-acetic acid moiety, suggesting a conserved role in solubility or target engagement.

Functional Analogues in Protein-Ligand Interactions

  • CRBP1 Inhibitors: highlights nonretinoid inhibitors of cellular retinol-binding protein 1 (CRBP1) containing 1,2,4-oxadiazole and cycloalkyl groups. While the target compound’s indole-oxadiazole scaffold differs from the methylphenyl-cyclopentyl-oxadiazole in CRBP1 inhibitors, both leverage oxadiazole’s rigidity and hydrogen-bonding capacity for target interaction .
  • Thiophene-Indole Hybrids : describes 3-formyl-indole-2-carboxylic acid derivatives with thiazole linkages. These compounds emphasize the indole ring’s versatility in forming conjugated systems, though the absence of oxadiazole limits direct functional comparisons .

Biologische Aktivität

The compound {1-[({3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)methyl]cyclohexyl}acetic acid is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H29N5O2C_{22}H_{29}N_{5}O_{2} with a molecular weight of 395.5 g/mol. The structure includes an indole moiety linked to an oxadiazole ring and a cyclohexyl acetic acid group, which may influence its biological activity.

PropertyValue
Molecular FormulaC22H29N5O2
Molecular Weight395.5 g/mol
IUPAC Name3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide
InChI KeyOPSJZBLWLSZHJA-UHFFFAOYSA-N

Biological Activities

The biological activities of indole derivatives, including this specific compound, are diverse and include:

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to {1-[({3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)methyl]cyclohexyl}acetic acid exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that indole-based compounds can inhibit cell proliferation and induce apoptosis in cancer cells through various pathways such as the inhibition of protein kinases and modulation of apoptotic factors .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity. In vitro studies reveal that related indole derivatives possess significant antibacterial effects against strains like Pseudomonas aeruginosa and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for these strains were reported at low concentrations, suggesting potent antibacterial properties .

Anti-inflammatory Effects

Indole derivatives are known for their anti-inflammatory potential. Compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This suggests that {1-[({3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)methyl]cyclohexyl}acetic acid may exert beneficial effects in inflammatory diseases .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:

  • Protein Kinase Inhibition : Many indole derivatives act as inhibitors of various protein kinases involved in cancer progression.
  • Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals and reduce oxidative stress.
  • Modulation of Apoptosis : Indole derivatives may influence apoptotic pathways by regulating Bcl-2 family proteins and caspase activation.

Case Studies

Research has highlighted several case studies involving the synthesis and evaluation of related indole derivatives:

  • A study synthesized a series of oxadiazole-containing indoles and evaluated their anticancer activity against multiple cell lines. Results indicated significant cytotoxicity correlated with structural modifications in the indole moiety .
  • Another investigation focused on the antimicrobial properties of a related compound, demonstrating effective inhibition against gram-positive and gram-negative bacteria with promising MIC values .

Q & A

Q. What are the key structural features and functional groups in {compound} that influence its bioactivity?

The compound contains a 1,2,4-oxadiazole ring (a heterocycle with potential hydrogen-bonding and π-π stacking capabilities), an indole moiety (common in bioactive molecules like kinase inhibitors), and a cyclohexyl-acetic acid group (enhancing solubility and conformational flexibility). The oxadiazole and indole rings are critical pharmacophores, while the acetic acid group may facilitate salt formation for improved bioavailability .

Q. What synthetic strategies are commonly used to prepare {compound}?

A general approach involves:

  • Step 1: Synthesis of the 1,2,4-oxadiazole ring via cyclocondensation of a nitrile derivative with hydroxylamine.
  • Step 2: Coupling the oxadiazole-propanoyl group to an aminomethylcyclohexyl intermediate.
  • Step 3: Functionalization with acetic acid. Reflux in acetic acid with sodium acetate (as a catalyst) is a standard method for cyclocondensation, followed by purification via recrystallization (e.g., DMF/acetic acid mixtures) .

Q. How is {compound} purified and characterized in laboratory settings?

  • Purification: Recrystallization (e.g., from acetic acid) or column chromatography (silica gel, ethyl acetate/hexane).
  • Characterization:
  • NMR for structural confirmation (e.g., indole proton signals at δ 7.0–8.0 ppm).
  • Mass spectrometry (MS) for molecular weight validation.
  • HPLC for purity assessment (>95% by area normalization) .

Advanced Questions

Q. How can reaction conditions be optimized to improve the yield of the oxadiazole ring formation?

Key variables include:

  • Catalyst: Sodium acetate vs. other bases (e.g., triethylamine) to modulate reaction kinetics.
  • Solvent: Polar aprotic solvents (e.g., DMF) may accelerate cyclization compared to acetic acid.
  • Temperature: Reflux (100–110°C) vs. microwave-assisted synthesis for reduced time. Contradictions in reported yields (e.g., 60–85%) may arise from trace moisture sensitivity or stoichiometric imbalances .

Q. What computational methods are effective in predicting the biological targets of {compound}?

  • Molecular docking: Screen against kinase domains (e.g., EGFR, VEGFR) using AutoDock Vina.
  • QSAR modeling: Correlate substituent effects (e.g., electron-withdrawing groups on the oxadiazole) with activity.
  • ADMET prediction: Tools like SwissADME assess solubility and metabolic stability .

Q. How can stereochemical outcomes be controlled during the synthesis of {compound} derivatives?

  • Chiral auxiliaries: Use (S)- or (R)-proline to induce asymmetry during cyclohexyl ring formation.
  • Enzymatic resolution: Lipases (e.g., Candida antarctica) for enantiomer separation.
  • Circular dichroism (CD) or X-ray crystallography to confirm stereochemistry .

Q. What strategies resolve contradictions in reported bioactivity data for {compound} analogues?

  • Assay standardization: Validate cell lines (e.g., HepG2 vs. HEK293) and incubation times.
  • Metabolite profiling: LC-MS to identify degradation products that may interfere with activity.
  • Dose-response curves: Compare IC₅₀ values across studies to account for potency variability .

Q. How can the aqueous solubility of {compound} be enhanced without compromising bioactivity?

  • Prodrug design: Convert the acetic acid group to a methyl ester for passive diffusion, with in vivo hydrolysis.
  • Salt formation: Use sodium or lysine salts to improve ionization.
  • Nanoformulation: Encapsulate in PEGylated liposomes for sustained release .

Methodological Notes

  • Safety protocols: While GHS classification data is limited for {compound}, standard precautions for handling indole derivatives (e.g., gloveboxes for air-sensitive steps) and acetic acid (ventilation) are recommended .
  • Data validation: Cross-reference NMR assignments with simulated spectra (e.g., using ACD/Labs or MestReNova) to confirm structural integrity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.